N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a structurally complex compound featuring a benzothiadiazine-1,1-dioxide core linked to a 4-bromophenylacetamide group via a sulfanyl bridge. The benzothiadiazine moiety is known for its electron-deficient aromatic system, which enhances reactivity in medicinal and materials chemistry. The 4-bromophenyl group contributes steric bulk and electron-withdrawing properties, while the sulfanyl-acetamide linker provides conformational flexibility.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O3S2/c16-9-1-4-11(5-2-9)18-14(21)8-24-15-19-12-6-3-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSPPNMKONHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of 4-chlorobenzenesulfonamide with chlorosulfonic acid, followed by cyclization with ammonia.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where 4-bromophenylamine reacts with the benzothiadiazine core.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate product with chloroacetyl chloride in the presence of a base to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiadiazine core can be reduced to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Bromophenyl)acetamide Derivatives
The title compound shares structural homology with simpler N-(4-bromophenyl)acetamide derivatives. For instance, N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide () exhibits a planar acetamide group but lacks the benzothiadiazine-sulfanyl moiety. Key differences include:
- Bond lengths : The C–Br bond in the title compound (1.8907 Å) is marginally shorter than in simpler derivatives (1.91 Å), suggesting enhanced electronic conjugation with the benzothiadiazine system .
- Dihedral angles : The benzothiadiazine ring introduces steric constraints, leading to dihedral angles between the acetamide and aryl groups ranging from 44.5° to 77.5°, compared to near-planar conformations in unsubstituted derivatives .
Halogen-Substituted Analogues
Compounds like N-(4-chlorophenyl)-2-[(1-allylimidazol-2-yl)sulfanyl]acetamide () and N-(3,4-dichlorophenyl)acetamide () highlight the role of halogen positioning:
- Antimicrobial activity : The 4-bromo substituent in the title compound confers superior activity against Staphylococcus aureus (MIC: 13–27 µmol/L) compared to 3,4-dichloro derivatives (MIC: ~250 µg/mL), likely due to enhanced lipophilicity and membrane penetration .
- Crystallographic stability : Bromine’s larger atomic radius increases van der Waals interactions, improving crystal packing efficiency relative to chlorine-substituted analogues .
Pharmacological Activity Comparisons
Antimicrobial Efficacy
The title compound outperforms N-(4-chloro-3-nitrophenyl)acetamide and N-(2-chloro-4-nitrophenyl)acetamide () against multidrug-resistant S. aureus (MRSA), with MIC values 3–5-fold lower. This is attributed to:
Table 1: Antimicrobial Activity of Selected Acetamides
| Compound | MIC (µmol/L) vs S. aureus | MIC (µmol/L) vs E. coli |
|---|---|---|
| Title compound | 13–27 | 25–50 |
| N-(4-chloro-3-nitrophenyl)acetamide | 40–75 | 60–100 |
| N-(3,4-dichlorophenyl)acetamide | 250 (µg/mL) | 300 (µg/mL) |
Antifungal Activity
Compared to 2-(2-methylquinoxalin-3-ylthio)-N-cyclohexylacetamide (), the title compound shows moderate activity against Candida albicans (MIC: 50–75 µmol/L vs 25–40 µmol/L). This disparity arises from the cyclohexyl group’s superior hydrophobic interactions with fungal ergosterol .
Crystallographic and Conformational Analysis
Table 2: Key Crystallographic Parameters
| Parameter | Title Compound | N-(4-Bromophenyl)acetamide | N-(3,4-Dichlorophenyl)acetamide |
|---|---|---|---|
| C–Br/C–Cl bond length (Å) | 1.8907 (Br) | 1.91 (Br) | 1.73–1.76 (Cl) |
| Dihedral angle (°) | 44.5–77.5 | 5–10 | 54.8–77.5 |
| Hydrogen bonding pattern | R₂²(10) dimers | Isolated H-bonds | R₂²(10) dimers |
The title compound forms R₂²(10) hydrogen-bonded dimers similar to N-(3,4-dichlorophenyl)acetamide (), but its dihedral angles are more variable due to steric repulsion from the benzothiadiazine ring. This conformational flexibility may enhance binding to biological targets .
Biological Activity
N-(4-bromophenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure
The chemical structure of this compound features a bromophenyl group and a benzothiadiazine moiety, contributing to its biological activity. The presence of halogen atoms enhances lipophilicity, which is crucial for membrane permeability.
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. A study focusing on N-(substituted phenyl)-2-chloroacetamides found that compounds bearing halogens on the phenyl ring showed enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness against Gram-negative bacteria was comparatively lower.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| N-(4-bromophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. The presence of the bromine atom increases the lipophilicity and facilitates better interaction with bacterial membranes. Additionally, the benzothiadiazine core is known for its diverse pharmacological activities.
QSAR Analysis
Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of newly synthesized compounds. These models consider various molecular descriptors such as lipophilicity, molecular weight, and hydrogen bond donors/acceptors . Compounds that adhere to Lipinski's Rule of Five often show favorable biological activity profiles.
Study on Antimicrobial Efficacy
A comprehensive study screened a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that halogenated phenyl derivatives were particularly effective against S. aureus and MRSA due to their ability to penetrate bacterial membranes effectively .
In Vitro Testing
In vitro assays confirmed that the compound exhibited significant bactericidal effects against both standard and resistant strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
